REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:30])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:29])=[CH:7]/[CH2:8][CH2:9]/[C:10](/[CH3:28])=[CH:11]/[CH:12]=[CH:13]\[CH:14]=[C:15](/[CH3:27])\[CH2:16][CH2:17]/[CH:18]=[C:19](\[CH3:26])/[CH2:20][CH2:21][CH:22]=[C:23]([CH3:25])[CH3:24]>[Pd]>[CH3:25][CH:23]([CH2:22][CH2:21][CH2:20][CH:19]([CH2:18][CH2:17][CH2:16][CH:15]([CH2:14][CH2:13][CH2:12][CH2:11][CH:10]([CH2:9][CH2:8][CH2:7][CH:6]([CH2:5][CH2:4][CH2:3][CH:2]([CH3:30])[CH3:1])[CH3:29])[CH3:28])[CH3:27])[CH3:26])[CH3:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CCC=C(C)C)\C)/C)/C)/C)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
evacuated under house vacuum for twenty minutes (ca. 20 ton)
|
Type
|
TEMPERATURE
|
Details
|
by external heating and later at 60° C
|
Type
|
ADDITION
|
Details
|
Hydrogen gas was added
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction rate
|
Type
|
CUSTOM
|
Details
|
so the crude reaction product
|
Type
|
FILTRATION
|
Details
|
was filtered through a silica gel pad 3 inches in diameter×3 inches high
|
Type
|
WASH
|
Details
|
the silica gel was washed with 550 mL 5% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation the crude squalane
|
Type
|
DISTILLATION
|
Details
|
The product was distilled in 3 batches
|
Reaction Time |
47 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 282.4 g | |
YIELD: PERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |